molecular formula C16H18N6 B1392534 2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine CAS No. 1242877-84-4

2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine

Numéro de catalogue: B1392534
Numéro CAS: 1242877-84-4
Poids moléculaire: 294.35 g/mol
Clé InChI: POQFTAORXAWUOR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine is a sophisticated pyrazolo[3,4-d]pyrimidine derivative designed for advanced medicinal chemistry and oncology research. This compound is of significant interest in drug discovery, primarily for its potential as a protein kinase inhibitor. The pyrazolo[3,4-d]pyrimidine core is a established bioisostere of the purine ring system found in ATP, enabling it to compete for binding at the catalytic sites of various kinase targets . This mechanism is fundamental for disrupting the aberrant signaling pathways that drive cancer cell proliferation and survival. The specific molecular architecture of this compound, featuring a 4-piperazin-1-yl moiety, is engineered to enhance solubility and provide a versatile handle for further structural optimization, while the 4-methylphenyl group contributes to hydrophobic interactions within the kinase's active site . Research into structurally related pyrazolopyrimidines has demonstrated potent inhibitory activity against a range of critical kinases, including Cyclin-Dependent Kinases (CDKs) like CDK2 , as well as dual inhibitors targeting key oncogenic pathways such as c-Met and STAT3 . Consequently, this reagent serves as a valuable chemical tool or a lead scaffold for investigating novel therapeutic agents against various cancers, including breast, colorectal, and hepatocellular carcinomas . Its primary research applications include structure-activity relationship (SAR) studies, kinase selectivity profiling, and the development of targeted anti-proliferative therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2-(4-methylphenyl)-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-12-2-4-13(5-3-12)22-10-14-15(20-22)18-11-19-16(14)21-8-6-17-7-9-21/h2-5,10-11,17H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQFTAORXAWUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C3C(=N2)N=CN=C3N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis via Chlorination, Hydrazinolysis, and Condensation

Method Overview:
A prominent approach begins with the chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, followed by hydrazinolysis and subsequent condensation with aromatic aldehydes or ketones.

Step-by-step Process:

  • Chlorination:
    Using phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA), the compound undergoes chlorination at the 4-position, yielding 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

  • Hydrazinolysis:
    Refluxing the chlorinated intermediate with hydrazine derivatives produces the hydrazide, which serves as a key intermediate for further functionalization.

  • Condensation:
    The hydrazide reacts with aromatic aldehydes or ketones under reflux in ethanol, often catalyzed by acetic acid, to afford various derivatives such as 4-(2-arylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines.

Reaction Conditions and Yields:

Step Reagents Conditions Typical Yield (%) Reference
Chlorination POCl₃, TMA Reflux, 12 h 60
Hydrazinolysis Hydrazine hydrate Reflux 58
Condensation Aromatic aldehyde, acetic acid Reflux, 4 h 52–67

Notes:

  • The chlorination step is critical for activating the pyrimidine ring for subsequent nucleophilic attack.
  • Reflux conditions ensure complete reaction, with TLC monitoring for progress.
  • The final compounds are characterized by spectroscopic methods confirming structure.

Catalytic, Solvent-Free Synthesis Using p-Toluenesulfonic Acid (p-TSA)

Method Overview:
This environmentally friendly method employs p-TSA as a catalyst under neat (solvent-free) conditions at elevated temperatures (~80°C).

Procedure:

  • Mix 2-aminobenzimidazole, aromatic aldehyde, and malononitrile in equimolar amounts.
  • Add 10 mol% p-TSA to the mixture.
  • Heat at 80°C under solvent-free conditions for approximately 30 minutes.
  • Isolate the product by washing with water and ethanol, followed by recrystallization.

Reaction Data:

Substrate Temperature (°C) Time (min) Yield (%) Reference
4-bromobenzaldehyde 80 30 92
4-fluorobenzaldehyde 80 30 90
4-methylbenzaldehyde 80 30 89

Notes:

  • This method offers high yields, short reaction times, and operational simplicity.
  • Functional group tolerance is broad, accommodating halogens, methyl, and phenyl groups.
  • The process aligns with green chemistry principles due to solvent-free conditions and benign catalysts.

Synthesis via Chlorination and Hydrazine Derivatives

Method Overview:
An alternative route involves chlorination of pyrazolo[3,4-d]pyrimidine core, followed by substitution with hydrazine derivatives and subsequent functionalization.

Procedure:

  • Chlorinate the pyrazolo[3,4-d]pyrimidine core using POCl₃.
  • Reflux with hydrazine hydrate to introduce hydrazine functionality.
  • Condense with aromatic aldehydes or amines to introduce the 4-methylphenyl and piperazine groups.

Reaction Data:

Step Reagents Conditions Yield (%) Reference
Chlorination POCl₃ Reflux 60
Hydrazine reaction Hydrazine hydrate Reflux 58
Condensation Aromatic aldehyde or amine Reflux 50–70

Notes:

  • The chlorination step is pivotal for subsequent nucleophilic substitution.
  • Hydrazine derivatives are versatile intermediates for introducing heterocyclic substituents.

Summary of Key Preparation Parameters

Parameter Description Impact
Catalyst p-Toluenesulfonic acid, POCl₃ Enhances reaction rate and selectivity
Solvent Ethanol, DMF, solvent-free Affects environmental impact and product purity
Temperature 80°C–120°C Influences yield and reaction time
Reaction Time 30 min – 12 h Balances efficiency and side reactions

Research Findings and Optimization

Research indicates that:

  • The use of p-TSA under solvent-free conditions at 80°C provides an efficient and eco-friendly route with yields exceeding 90% for various derivatives.
  • Chlorination followed by hydrazinolysis is a reliable multi-step approach, especially suitable for introducing diverse substituents.
  • Reaction conditions such as temperature, catalyst loading, and molar ratios critically influence the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.

Major Products

    Oxidation Products: N-oxides and hydroxylated derivatives.

    Reduction Products: Reduced pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution Products: Halogenated or alkylated derivatives depending on the substituents introduced.

Applications De Recherche Scientifique

2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Chemical Biology: Employed as a probe to study cellular pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

Compound A : 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
  • Key Differences: Replaces the piperazine group with a thieno[3,2-d]pyrimidine ring.
  • Synthesis : Achieved via Vilsmeier–Haack reaction followed by cyclization (82% yield) .
  • However, the absence of piperazine may reduce solubility compared to the target compound.
Compound B : N4-(4-Methylphenyl)-N3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine
  • Key Differences : Features additional amine groups at positions 3 and 3.
  • Polymorphism : Exists in two conformational polymorphs, influencing solid-state stability and dissolution rates .

Piperazine-Containing Analogs

Compound C : 1-[(4-Methylphenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine
  • Key Differences : Incorporates a benzyl-piperazine group instead of a simple piperazine.
  • Structural Impact : The bulkier 2-methylphenyl substituent on piperazine may hinder blood-brain barrier penetration but improve selectivity for peripheral targets .
Compound D : 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one
  • Pharmacokinetics : The pyridine ring increases lipophilicity, which may affect absorption and metabolism.

Functional Group Modifications

Compound E : 1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • Key Differences : Benzothiazole substitution at position 1.
  • Biological Activity: Demonstrates potent antibacterial activity against Pseudomonas aeruginosa (MIC: ≤1 µg/mL), attributed to the benzothiazole group’s membrane-disrupting properties .
Compound F : 2-(4-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine
  • Key Differences : Oxazolo-pyrimidine core with a methoxyphenyl group.
  • Kinase Inhibition : Inhibits VEGFR-2 kinase (IC₅₀: 0.33 µM) due to enhanced π-π stacking with hydrophobic kinase pockets .

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Methylphenyl, Piperazin-1-yl 294.35 High solubility, kinase inhibition potential
Compound A Pyrazolo-Thienopyrimidine Thieno[3,2-d]pyrimidine ~320 (estimated) DNA intercalation, moderate solubility
Compound B Pyrazolo[3,4-d]pyrimidine N3-Phenyl, N4-(4-methylphenyl) ~310 (estimated) Polymorphism-dependent stability
Compound E Pyrazolo[3,4-d]pyrimidine 1-Benzothiazol-2-yl ~340 (estimated) Antibacterial activity
Compound F Oxazolo[5,4-d]pyrimidine 4-Methoxyphenyl, 5-Methyl ~350 (estimated) VEGFR-2 inhibition

Key Research Findings

Synthetic Feasibility : Piperazine-substituted pyrazolopyrimidines (e.g., target compound) are synthesized with moderate-to-high yields (e.g., 82% for Compound A), though purity and scalability depend on substituent complexity .

Biological Activity :

  • Piperazine groups enhance solubility but may introduce mutagenicity risks, as observed in related pyrazolopyrimidines (Ames test-positive) .
  • Aryl substitutions (e.g., 4-methylphenyl) improve target selectivity by mimicking ATP’s adenine moiety in kinase binding .

ADME/Toxicity: Piperazine-containing analogs often exhibit medium mutagenicity risk but low carcinogenicity in rodent models .

Activité Biologique

2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, focusing on its anticancer potential and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is recognized for its pharmacological properties. The presence of the piperazine moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-468 and T-47D) with IC50 values of 3.343 ± 0.13 μM and 4.792 ± 0.21 μM, respectively .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Reference
MDA-MB-4683.343 ± 0.13
T-47D4.792 ± 0.21
MCF-10A (Normal)Higher than cancer lines

The anticancer effects of this compound are attributed to several mechanisms:

  • VEGFR-2 Inhibition : The compound exhibits potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC50 value of 0.063 ± 0.003 μM, comparable to established inhibitors like sunitinib (IC50 = 0.035 ± 0.012 μM) . This inhibition leads to reduced angiogenesis and tumor growth.
  • Induction of Apoptosis : Treatment with this compound significantly increases apoptosis in cancer cells. In the MDA-MB-468 cell line, there was an observed increase in caspase-3 levels by 7.32-fold compared to control, indicating strong apoptotic signaling .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the S phase, disrupting normal cellular proliferation processes .

Case Studies

A recent study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest, and evaluated their anticancer properties using the NCI 60 human tumor cell line panel. The results indicated that these compounds could serve as promising lead candidates for further development into anticancer therapies due to their selective targeting and efficacy against specific cancer types .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidine cores can be functionalized with piperazine derivatives under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Key steps include:
  • Core formation : Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate reacts with formamide under reflux to yield pyrazolo[3,4-d]pyrimidin-4-one intermediates ().
  • Piperazine coupling : Substitution at the 4-position using 1-substituted piperazines in the presence of catalysts like [18]crown-6 or TDA-1 improves regioselectivity ().
  • Optimization : Solvent choice (e.g., dimethoxyethane vs. MeCN) and temperature control (2–8°C storage for stability) significantly affect yield and purity ().
    Yields range from 29% to 89% depending on substituents and catalysts ().

Q. How are pyrazolo[3,4-d]pyrimidine derivatives characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Comprehensive characterization involves:
  • 1H/13C-NMR : Confirms regiochemistry and substituent positions. For example, aromatic protons in the 4-methylphenyl group appear as singlets at δ ~2.50 ppm ().
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values within 0.1 Da) ().
  • Elemental analysis : Ensures carbon, hydrogen, and nitrogen content aligns with theoretical values (e.g., C, 66.28%; H, 4.65%; N, 24.42% in ).
  • Melting point analysis : Used to assess purity (e.g., 263–265°C for hydrazine derivatives) ().

Q. What initial structure-activity relationship (SAR) insights exist for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Early SAR studies focus on:
  • Piperazine substituents : Bulky groups (e.g., tosyl or phenylsulfonyl) enhance solubility and target binding ().
  • Aromatic moieties : 4-Methylphenyl groups improve metabolic stability compared to unsubstituted phenyl rings ().
  • Positional effects : Substitution at the 4-position (piperazine) is critical for enzyme inhibition, while 2-position modifications alter pharmacokinetics ().

Advanced Research Questions

Q. How can selectivity for enzyme targets like PDE9A be optimized over other PDE isoforms?

  • Methodological Answer : Rational drug design using structure-based drug design (SBDD) targets catalytic site residues unique to PDE9A. For example:
  • Residue targeting : Exploit differences in PDE9A’s Gln453 vs. PDE1C’s hydrophobic pocket to enhance selectivity ().
  • Physicochemical tuning : Adjust logP and hydrogen-bond donors to reduce off-target binding ().
  • In vitro assays : Use human recombinant PDE isoforms to measure IC50 ratios (e.g., PDE9A IC50 < 1 nM vs. PDE1C IC50 > 1 µM) ().

Q. How should researchers address contradictory activity data between in vitro and in vivo models?

  • Methodological Answer : Contradictions arise from metabolic instability or off-target effects. Strategies include:
  • Metabolic profiling : Use human liver microsomes to identify inactivation pathways (e.g., CYP3A4-mediated metabolism) ().
  • Pharmacokinetic (PK) studies : Measure brain penetration and CSF concentrations (e.g., PF-04447943 in showed elevated cGMP in rodent CSF).
  • Translational validation : Compare in vitro IC50 with in vivo efficacy thresholds using disease models (e.g., APP transgenic mice for synaptic stabilization) ().

Q. What computational approaches predict binding affinity and guide lead optimization?

  • Methodological Answer : Use molecular docking and free energy perturbation (FEP) :
  • Docking : Align compounds into PDE9A’s catalytic site (PDB: 4D3U) to prioritize analogs with favorable interactions ().
  • FEP : Quantify ΔΔG for substituent changes (e.g., methyl vs. trifluoromethyl groups) to refine potency ().
  • MD simulations : Assess conformational stability of piperazine-pyrrolidine hybrids over 100 ns trajectories ().

Q. How is metabolic stability evaluated during lead optimization?

  • Methodological Answer : Key assays include:
  • Microsomal stability : Incubate compounds with human liver microsomes (HLMs) and measure half-life (e.g., CYP3cide’s k(inact)/K(I) = 3300–3800 mL·min⁻¹·µmol⁻¹ in ).
  • CYP inhibition screening : Use fluorescent probes (e.g., CYP3A4 midazolam hydroxylation assay) to identify time-dependent inactivation ().
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to assess bioactivation risks ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.